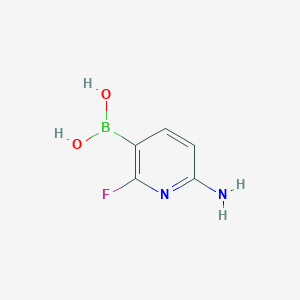
6-Amino-2-fluoropyridin-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-fluoropyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C5H6BFN2O2. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity. The presence of both an amino group and a fluorine atom on the pyridine ring, along with the boronic acid moiety, makes it a versatile building block for various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoropyridin-3-ylboronic acid typically involves the borylation of a fluoropyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction of a halopyridine with a boronic acid derivative. For instance, the reaction of 6-amino-2-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques is crucial for efficient large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-2-fluoropyridin-3-ylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the amino or fluorine groups under appropriate conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-fluoropyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Amino-2-fluoropyridin-3-ylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The amino and fluorine groups can also influence the compound’s binding affinity and specificity for molecular targets .
Comparación Con Compuestos Similares
- 6-Fluoro-3-pyridinylboronic acid
- 2-Fluoro-5-pyridylboronic acid
- 3-Amino-2-fluoropyridine
Comparison: 6-Amino-2-fluoropyridin-3-ylboronic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, along with the boronic acid moiety. This combination of functional groups provides distinct reactivity and binding properties compared to other similar compounds. For example, 6-Fluoro-3-pyridinylboronic acid lacks the amino group, which can significantly alter its chemical behavior and applications .
Propiedades
Número CAS |
1225228-43-2 |
|---|---|
Fórmula molecular |
C5H6BFN2O2 |
Peso molecular |
155.93 g/mol |
Nombre IUPAC |
(6-amino-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2,10-11H,(H2,8,9) |
Clave InChI |
QSFVGIFFWLUMOF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=C(C=C1)N)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12274520.png)
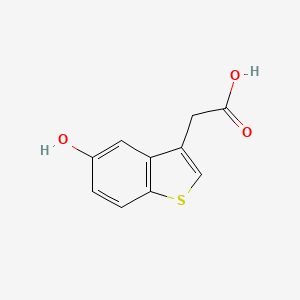
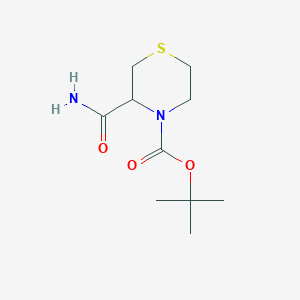
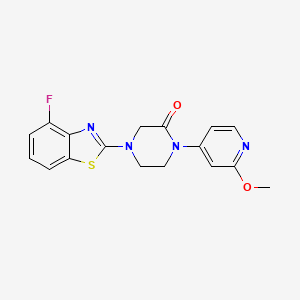
![2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12274532.png)
![6-Bromo-5H-pyrido[4,3-b]indole](/img/structure/B12274543.png)
![tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12274551.png)

![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12274567.png)
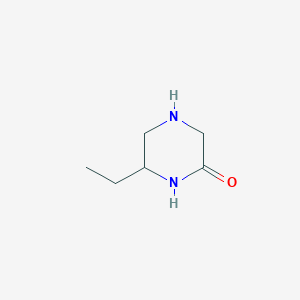

![2,4-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B12274590.png)
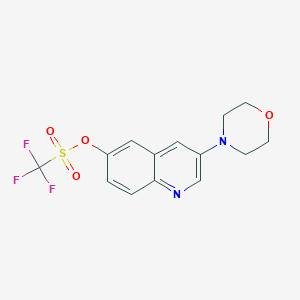
![Ethanone, 1-[2-(2-furanyl)-1,6-dihydro-4-methyl-6-thioxo-5-pyrimidinyl]-](/img/structure/B12274600.png)
